2,2'-Dichloro bisphenol A-d12

Description

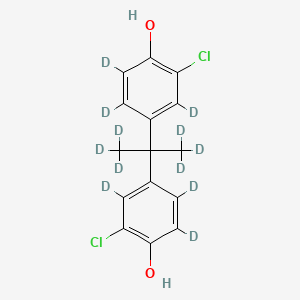

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H14Cl2O2 |

|---|---|

Poids moléculaire |

309.2 g/mol |

Nom IUPAC |

2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenol |

InChI |

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D |

Clé InChI |

XBQRPFBBTWXIFI-CLWNCLMISA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H] |

SMILES canonique |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2'-Dichloro bisphenol A-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2'-Dichloro bisphenol A-d12. Given its primary application as an internal standard in analytical chemistry, understanding these properties is crucial for method development, validation, and data interpretation. This document summarizes available data, provides detailed experimental protocols based on internationally recognized guidelines, and illustrates the logical workflow for physicochemical characterization.

Data Presentation

The following table summarizes the known physicochemical properties of this compound and its non-deuterated analogue, 2,2'-Dichlorobisphenol A. The inclusion of the non-deuterated form provides a valuable reference for estimating properties that have not been experimentally determined for the deuterated compound.

| Property | This compound | 2,2'-Dichlorobisphenol A |

| Chemical Formula | C₁₅H₂D₁₂Cl₂O₂ | C₁₅H₁₄Cl₂O₂ |

| Molecular Weight | 309.25 g/mol | 297.16 g/mol |

| CAS Number | 87848-99-5 | 79-98-1 |

| Melting Point | Data not available | 98-100 °C |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| Log P (Octanol/Water Partition Coefficient) | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of chemical substances, adapted from the OECD Guidelines for the Testing of Chemicals. These protocols are recommended for the experimental characterization of this compound.

Determination of Melting Point

-

Guideline: OECD Guideline 102: Melting Point/Melting Range.[1][2][3]

-

Principle: This guideline describes several methods for the determination of the melting point, the temperature at which a substance transitions from a solid to a liquid state. The choice of method depends on the substance's characteristics.

-

Apparatus:

-

Capillary tube apparatus (Thiele tube or automated instrument)

-

Hot-stage microscope

-

Differential Scanning Calorimetry (DSC)

-

-

Procedure (Capillary Method):

-

A small amount of the finely powdered dry substance is packed into a capillary tube.

-

The capillary tube is placed in a heated bath or block.

-

The temperature is raised at a controlled rate.

-

The temperatures at which the substance begins to melt and is completely molten are recorded.

-

-

Data Analysis: The melting point is reported as a range of temperatures from the initial to the final melting point. For a pure substance, this range should be narrow.

Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus:

-

Ebulliometer

-

Dynamic vapor pressure apparatus

-

Differential Scanning Calorimetry (DSC)

-

-

Procedure (Dynamic Method):

-

The substance is placed in a vessel equipped with a pressure sensor and a temperature sensor.

-

The pressure in the vessel is reduced and then slowly increased.

-

The temperature at which the substance begins to boil is recorded at various pressures.

-

The boiling point at standard atmospheric pressure is determined by extrapolation.

-

-

Data Analysis: The boiling point is reported in degrees Celsius at standard pressure (101.325 kPa).

Determination of Water Solubility

-

Guideline: OECD Guideline 105: Water Solubility.[8][9][10][11]

-

Principle: This guideline details the column elution method and the flask method for determining the saturation mass concentration of a substance in water at a given temperature.

-

Apparatus:

-

Constant temperature bath

-

Shaker or magnetic stirrer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is centrifuged or filtered to remove undissolved substance.

-

The concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

-

Data Analysis: Water solubility is reported as mass per unit volume (e.g., mg/L) at a specified temperature.

Determination of the Partition Coefficient (n-octanol/water)

-

Guideline: OECD Guideline 107: Partition Coefficient (n-octanol/water) - Shake Flask Method.[12][13][14][15]

-

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system consisting of n-octanol and water. It is a measure of a chemical's lipophilicity.

-

Apparatus:

-

Centrifuge tubes with stoppers

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

-

-

Procedure:

-

A known volume of n-octanol and water are placed in a centrifuge tube.

-

A small, known amount of the test substance is added.

-

The tube is shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined.

-

-

Data Analysis: The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. It is usually expressed as its base-10 logarithm (log P).

Determination of Dissociation Constants in Water

-

Guideline: OECD Guideline 112: Dissociation Constants in Water.[16][17][18][19]

-

Principle: This guideline describes methods to determine the pKa of a substance, which indicates the extent of its dissociation in water.

-

Apparatus:

-

pH meter

-

Potentiometric titrator

-

UV/Visible spectrophotometer

-

-

Procedure (Titration Method):

-

A known concentration of the substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration.

-

-

Data Analysis: The pKa is determined from the titration curve, typically at the half-equivalence point.

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical substance like this compound.

Workflow for Physicochemical Characterization.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. search.library.doc.gov [search.library.doc.gov]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 16. oecd.org [oecd.org]

- 17. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 18. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 19. oecd.org [oecd.org]

Navigating the Nuances of Isotopic Purity: A Technical Guide to 2,2'-Dichloro bisphenol A-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 2,2'-Dichloro bisphenol A-d12, a deuterated analog of the endocrine-disrupting compound 2,2'-Dichlorobisphenol A. In drug development and metabolic research, the precise characterization of isotopically labeled compounds is paramount for accurate quantification and mechanistic studies. This document outlines the core concepts of isotopic purity, presents illustrative quantitative data, and details the experimental protocols for its determination.

The Critical Distinction: Isotopic Enrichment vs. Species Abundance

Understanding the terminology used to define isotopic purity is fundamental. For a deuterated compound, two key terms are often used:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, an isotopic enrichment of 99% means that at any given deuteration site, there is a 99% probability of finding a deuterium atom and a 1% chance of finding a hydrogen atom.

-

Species Abundance: This represents the percentage of the entire population of molecules that possesses a specific, complete isotopic composition.

It is a common misconception that a compound with 99% isotopic enrichment will consist of 99% fully deuterated molecules. In reality, the synthesis of highly deuterated molecules results in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For a compound with multiple deuteration sites, the species abundance of the fully deuterated molecule will be lower than the isotopic enrichment at each site. This distribution can be predicted using a binomial expansion.

Quantitative Analysis of Isotopic Purity

While a specific certificate of analysis providing a detailed isotopologue distribution for this compound is not publicly available, we can illustrate the expected data with a representative example of a closely related and commercially available compound, Bisphenol A-d16. The analytical methodologies for both compounds are analogous.

The following table summarizes a typical isotopologue distribution for a highly deuterated bisphenol A analog with a stated isotopic purity of 98 atom % D.

| Isotopologue | Number of Deuterium Atoms | Theoretical Species Abundance (%) |

| d16 | 16 | 72.3 |

| d15 | 15 | 22.1 |

| d14 | 14 | 4.9 |

| d13 | 13 | 0.6 |

| < d13 | < 13 | < 0.1 |

Note: This data is illustrative for Bisphenol A-d16 with 98 atom % D isotopic enrichment and is intended to represent the expected distribution for a highly deuterated bisphenol analog like this compound. The actual distribution may vary between batches and manufacturers.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the distribution of isotopologues are typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the molecular weight of a compound with high precision and for resolving the different isotopologues.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration of 1 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The instrument is operated in full scan mode to capture the entire isotopic cluster of the molecule.

-

Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the different isotopologues (d12, d11, d10, etc.). The relative intensity of each peak is used to calculate the species abundance of each isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is instrumental in confirming the positions of deuteration and quantifying the overall isotopic enrichment.

Methodology:

-

Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated solvent (e.g., chloroform-d, acetone-d6) that does not have signals overlapping with the expected residual proton signals of the analyte.

-

¹H NMR Spectroscopy:

-

Acquisition: A high-field NMR spectrometer is used to acquire a quantitative ¹H NMR spectrum. The spectrum will show small residual proton signals at the positions where deuterium is incorporated.

-

Analysis: The integrals of these residual proton signals are compared to the integral of a known internal standard to determine the overall percentage of residual protons, and thus the isotopic enrichment.

-

-

²H NMR Spectroscopy:

-

Acquisition: A ²H NMR spectrum is acquired to confirm the presence and location of deuterium atoms in the molecule.

-

Analysis: The chemical shifts of the deuterium signals will correspond to the positions of deuteration.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

Signaling Pathways and Logical Relationships

In the context of this technical guide, which focuses on the analytical characterization of a compound, a signaling pathway diagram is not directly applicable. However, we can represent the logical relationship between the key concepts of isotopic purity.

Caption: Conceptual Relationship of Isotopic Purity.

This guide provides a foundational understanding of the principles and practices involved in the characterization of the isotopic purity of this compound. For researchers and drug development professionals, a thorough and accurate assessment of isotopic purity is a critical component of ensuring data integrity and the successful application of isotopically labeled compounds.

An In-depth Technical Guide to the Mass Spectrum of 2,2'-Dichloro bisphenol A-d12

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,2'-Dichloro bisphenol A-d12, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various matrices. This document is intended for researchers, scientists, and drug development professionals engaged in analytical chemistry, environmental science, and toxicology.

Introduction

2,2'-Dichloro bisphenol A (DCBPA) is a chlorinated derivative of Bisphenol A (BPA), a widely used industrial chemical. Due to potential endocrine-disrupting effects, the analysis of BPA and its derivatives in environmental and biological samples is of significant interest.[1][2] Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in quantitative mass spectrometry-based methods by correcting for matrix effects and variations in sample preparation and instrument response.[3][4] This guide details the expected mass spectral characteristics of this compound, provides a representative experimental protocol for its analysis, and illustrates the anticipated fragmentation pathways.

Molecular Structure and Isotopic Labeling

This compound has the molecular formula C₁₅H₂D₁₂Cl₂O₂ and a molecular weight of approximately 309.25 g/mol .[5] The deuterium atoms are typically incorporated into the aromatic rings and/or the methyl groups, providing a significant mass shift from the unlabeled analog while maintaining similar physicochemical properties.

Mass Spectrometry Data

Expected Mass Fragments

The following table summarizes the expected m/z values for the precursor and major product ions of this compound in negative ion mode ESI-MS/MS. The fragmentation of bisphenols often involves the loss of a methyl group (or a deuterated methyl group in this case), cleavage of the isopropylidene bridge, and loss of chlorine atoms.[1][6]

| Ion | Description | Expected m/z |

| [M-D]⁻ | Precursor Ion (loss of a deuterium) | ~307.1 |

| [M-D-CD₃]⁻ | Loss of a deuterated methyl group | ~290.1 |

| [M-D-2CD₃]⁻ | Loss of two deuterated methyl groups | ~273.1 |

| [M-D-Cl]⁻ | Loss of a chlorine atom | ~272.1 |

| [M-D-HCl]⁻ | Loss of hydrogen chloride (with deuterium) | ~271.1 |

Note: The exact m/z values may vary slightly depending on the specific isotopic purity and the instrument calibration.

Experimental Protocol: LC-MS/MS Analysis

The following is a representative experimental protocol for the analysis of 2,2'-Dichloro bisphenol A and its deuterated internal standard in a research setting. This protocol is based on established methods for the analysis of chlorinated bisphenols.[2][7][8]

Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a common technique for the pre-concentration and clean-up of bisphenols from aqueous samples.[2]

-

Cartridge: C18 SPE cartridge.

-

Conditioning: 5 mL methanol followed by 5 mL deionized water.

-

Sample Loading: Load 100 mL of the aqueous sample (spiked with this compound) at a flow rate of 5 mL/min.

-

Washing: 5 mL of 10% methanol in water to remove interferences.

-

Elution: 5 mL of methanol to elute the analytes.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[2]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: 30-90% B

-

8-10 min: 90% B

-

10-10.1 min: 90-30% B

-

10.1-15 min: 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI), negative mode.[2]

-

Ion Source Temperature: 350 °C.

-

Capillary Voltage: 3.5 kV.

-

Collision Gas: Argon.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2,2'-Dichlorobisphenol A: Precursor ion and product ions to be determined empirically.

-

This compound: e.g., 307.1 -> 290.1 (quantifier), 307.1 -> 272.1 (qualifier).

-

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for the analysis of this compound.

Fragmentation Pathway

Caption: Proposed fragmentation of this compound in ESI-MS/MS.

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. sciex.com [sciex.com]

- 3. This compound | [artmolecule.fr]

- 4. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 5. This compound [artis-standards.com]

- 6. library.dphen1.com [library.dphen1.com]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Factors Influencing the Stability of Deuterated Bisphenol Standards

An In-depth Technical Guide on the Stability and Storage of Deuterated Bisphenol Standards

For researchers, scientists, and drug development professionals utilizing deuterated bisphenol standards, ensuring the integrity and stability of these critical reagents is paramount for accurate and reproducible analytical results. This guide provides a comprehensive overview of the core principles and best practices for the stability and storage of deuterated bisphenol standards, with a focus on Bisphenol A-d14 (BPA-d14) as a representative example.

The stability of deuterated bisphenol standards is influenced by several key factors, including the choice of solvent, storage temperature, presence of water, and exposure to light. Understanding these factors is crucial for minimizing degradation and ensuring the long-term reliability of standard solutions.

Solvent Selection

The choice of solvent is a critical determinant of the stability of deuterated bisphenol standards. For long-term stability, stock solutions should be prepared in high-purity aprotic organic solvents such as acetonitrile or methanol.[1][2] Acetonitrile is often the preferred solvent as it has demonstrated good stability for bisphenol compounds.[1] It is essential to avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[2]

Storage Temperature

Low temperatures are essential for minimizing the degradation of deuterated bisphenol solutions.[1] For long-term storage of stock solutions, temperatures of -20°C or -80°C are recommended.[1] Working solutions and calibration standards should also be stored at -20°C or below.[1] Storing solutions at room temperature or even at 4°C can lead to a significant decrease in concentration over time.[1]

Aqueous Solutions

The presence of water significantly reduces the stability of bisphenol compounds, including their deuterated analogues.[1] The rate of degradation increases with a higher water content in the solvent mixture.[1][3] Therefore, it is highly advisable to prepare aqueous working solutions fresh before each analysis.[1] If short-term storage of aqueous solutions is unavoidable, it should be at -70°C to maintain stability.[1][4]

Light Exposure

Many organic compounds are sensitive to light, which can cause photodegradation. To protect deuterated bisphenol standards from light, it is best practice to store them in amber glass vials.[1][5]

Quantitative Data on Stability

The following tables summarize the available quantitative data on the stability of bisphenol compounds under various conditions. While some of the data pertains to non-deuterated bisphenols or related compounds like bisphenol A diglycidyl ether (BADGE), the trends are expected to be similar for their deuterated counterparts.

Table 1: Stability of BADGE in Methanol/Water Mixtures at Different Temperatures [3]

| % Methanol in Water | Storage Temperature | Decrease in Concentration after 7 days (%) | Decrease in Concentration after 14 days (%) |

| 0.1% | Room Temperature | ~35% | ~80% |

| 60% | Room Temperature | ~30% | ~35% |

| 0.1% | 4°C | Lower than at Room Temperature | Lower than at Room Temperature |

| 60% | 4°C | Lower than at Room Temperature | Lower than at Room Temperature |

| 0.1% | -20°C | Lowest Decrease | Lowest Decrease |

| 60% | -20°C | Lowest Decrease | Lowest Decrease |

Table 2: Stability of BADGE and BFDGE in Food Simulants at 25°C and 40°C after 48 hours [6]

| Food Simulant | Temperature | % Loss of BADGE | % Loss of BFDGE |

| 10% Ethanol | 25°C | 39% | 46% |

| 10% Ethanol | 40°C | 60% | 69% |

| 3% Acetic Acid | 25°C | 60% | 63% |

| 3% Acetic Acid | 40°C | 76% | 82% |

Experimental Protocols

This section provides detailed methodologies for the preparation of standard solutions and for conducting stability studies.

Protocol for Preparation of Stock and Working Standard Solutions

Objective: To accurately prepare stock and working solutions of deuterated bisphenol standards for use in quantitative analysis.

Materials:

-

Deuterated bisphenol standard (e.g., BPA-d14) in solid form

-

High-purity aprotic solvent (e.g., acetonitrile or methanol, LC-MS grade)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Calibrated pipettes

-

Amber glass vials with PTFE-lined caps

Procedure:

-

Equilibration: Allow the vial containing the solid deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[2]

-

Weighing: Accurately weigh a known amount of the solid standard using a calibrated analytical balance.

-

Stock Solution Preparation: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., acetonitrile) to dissolve the standard, then dilute to the mark with the same solvent to achieve the desired stock concentration (e.g., 1 mg/mL).[2]

-

Dissolution: Gently vortex or sonicate the flask to ensure the standard is completely dissolved.[2]

-

Storage of Stock Solution: Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at -80°C for maximum long-term stability.[1]

-

Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentration range.

-

Storage of Working Solutions: Store the working solutions in amber glass vials with PTFE-lined caps at -20°C or below.[1]

Protocol for a Short-Term and Long-Term Stability Study

Objective: To evaluate the stability of a deuterated bisphenol standard in a specific solvent and at different storage conditions over time.

Materials:

-

Prepared stock or working solution of the deuterated bisphenol standard

-

High-purity solvent (same as used for the standard solution)

-

LC-MS/MS system or other suitable analytical instrument[7][8]

-

Amber glass vials with PTFE-lined caps

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, and room temperature bench)

Procedure:

-

Initial Analysis (T0): Immediately after preparation, analyze the standard solution to determine its initial concentration. This will serve as the baseline (T0) measurement.

-

Sample Aliquoting and Storage: Aliquot the standard solution into multiple amber glass vials. Store these vials under the different conditions to be tested (e.g., room temperature, 4°C, and -20°C).[5]

-

Time-Point Analysis:

-

Sample Analysis: At each time point, retrieve a vial from each storage condition, allow it to equilibrate to room temperature, and analyze it using a validated analytical method (e.g., LC-MS/MS).

-

Data Evaluation: Calculate the concentration of the deuterated bisphenol standard at each time point and compare it to the initial (T0) concentration. The standard is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[5]

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of deuterated bisphenol standards.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of deuterated bisphenol A in serum, tissues, and excreta from adult Sprague-Dawley rats using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility of 2,2'-Dichloro bisphenol A-d12 in organic solvents

As a deuterated analog, 2,2'-Dichlorobisphenol A-d12 is primarily utilized as an internal standard in analytical methodologies, particularly for isotope dilution mass spectrometry. Its physical and chemical properties, including solubility, are expected to be nearly identical to its non-deuterated counterpart, 2,2'-Dichlorobisphenol A. Comprehensive solubility data for the deuterated compound is not extensively published; therefore, this guide will refer to the solubility data of the more widely studied 2,2'-Dichlorobisphenol A as a reliable surrogate.

Solubility of 2,2'-Dichlorobisphenol A in Organic Solvents

The solubility of a compound is a critical parameter in drug development, environmental analysis, and various chemical processes. It dictates the choice of solvent for synthesis, purification, and formulation. The following table summarizes the available qualitative solubility data for 2,2'-Dichlorobisphenol A in common organic solvents.

Table 1: Qualitative Solubility of 2,2'-Dichlorobisphenol A

| Solvent | Solubility |

| Acetone | Soluble |

| Methanol | Soluble |

| Dichloromethane | Soluble |

This data is based on information typically found in safety data sheets and product information from chemical suppliers.

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound in a specific solvent is the shake-flask method, which is considered the "gold standard" for its simplicity and reliability.

Objective: To determine the saturation concentration of 2,2'-Dichlorobisphenol A in a given organic solvent at a specific temperature.

Materials:

-

2,2'-Dichlorobisphenol A

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2,2'-Dichlorobisphenol A to a vial containing a known volume of the organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted solution using a calibrated HPLC method to determine the concentration of 2,2'-Dichlorobisphenol A.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Workflow and Visualization

The following diagrams illustrate the logical workflow of the solubility determination process and the relationships between the key components.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Caption: Key factors influencing the solubility of 2,2'-Dichlorobisphenol A.

Technical Guide: 2,2'-Dichloro bisphenol A-d12 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control and analysis of 2,2'-Dichloro bisphenol A-d12, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. The following sections detail the typical specifications, analytical methodologies, and data interpretation associated with a Certificate of Analysis for this compound.

Quantitative Data Summary

The analytical data for a representative lot of this compound is summarized in the tables below. These values are indicative of a high-quality standard suitable for demanding research applications.

Table 1: General Properties and Identification

| Parameter | Specification | Result |

| Chemical Formula | C₁₅H₂D₁₂Cl₂O₂ | C₁₅H₂D₁₂Cl₂O₂ |

| Molecular Weight | 309.25 g/mol | 309.25 g/mol [1] |

| CAS Number | 87848-99-5 | 87848-99-5[1] |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Conforms |

| Identity (¹H-NMR) | Conforms to structure | Conforms |

| Identity (MS) | Conforms to structure | Conforms |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Deuteration Pattern | ¹H-NMR & Mass Spectrometry | Consistent with d12 labeling | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of the rigorous quality control processes employed for stable isotope-labeled standards.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation: A solution of the test article is prepared in the mobile phase.

-

Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area.

-

Mass Spectrometry (MS) for Isotopic Enrichment and Identity

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Method:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis: The mass spectrum is analyzed to confirm the mass of the parent ion corresponding to this compound.

-

Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks are used to calculate the percentage of the d12 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure and the positions of deuteration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Solvent: A deuterated solvent such as methanol-d4 or chloroform-d.

-

Analysis: The ¹H-NMR spectrum is acquired. The absence of signals in the regions corresponding to the deuterated positions and the presence of expected signals for the non-deuterated protons confirm the structure and deuteration pattern.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the quality control process and the interplay between different analytical techniques.

References

A Technical Guide to Commercial Sourcing and Application of 2,2'-Dichloro bisphenol A-d12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2,2'-Dichloro bisphenol A-d12, a critical deuterated standard for analytical and research applications. This document outlines key commercial suppliers, provides a comparative summary of product specifications, and details relevant experimental methodologies for its use and synthesis.

Commercial Availability and Supplier Specifications

This compound is a specialized, isotopically labeled compound primarily used as an internal standard in quantitative mass spectrometry-based analyses (e.g., LC-MS, GC-MS) for the detection and quantification of its non-labeled counterpart, 2,2'-Dichloro bisphenol A.[1] Several commercial suppliers offer this compound. The following table summarizes the available information on these suppliers and their products.

It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number for this compound among suppliers. MedChemExpress lists the CAS number as 2748525-32-6, while ARTIS STANDARDS provides 87848-99-5.[1][2] Researchers should verify the correct CAS number for their specific application and regulatory requirements.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities | Price |

| MedChemExpress | This compound | HY-150988S | 2748525-32-6 | C₁₅H₂D₁₂Cl₂O₂ | 309.25 | Information not publicly available. Certificate of Analysis available upon request. | Available in various quantities (selection required on website). | Available upon request. |

| ARTIS STANDARDS | This compound | AB0008 | 87848-99-5 | C₁₅H₂D₁₂Cl₂O₂ | 309.25 | Information not publicly available. Certificate of Analysis provided with purchase. | Available upon request. | Available upon request. |

| ArtMolecule | This compound | MI8334 | Not specified | C₁₅H₂D₁₂Cl₂O₂ | 309.25 | Information not publicly available. | Available upon request. | Available upon request. |

| C/D/N Isotopes Inc. | Not explicitly listed, but they offer other deuterated bisphenol A analogs. | Custom synthesis or inquiry may be required. | Not applicable | C₁₅H₂D₁₂Cl₂O₂ | 309.25 | Typically ≥98 atom % D for their products. | Available upon request. | Available upon request. |

| LGC Standards | Distributes products from other manufacturers, including C/D/N Isotopes. | Search of their catalog is required. | Not applicable | C₁₅H₂D₁₂Cl₂O₂ | 309.25 | Dependent on the original manufacturer. | Available upon request. | Available upon request. |

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

2-Chlorophenol-d5 (or a suitably deuterated analog)

-

Acetone-d6

-

Strong acid catalyst (e.g., sulfuric acid, or an acidic ion-exchange resin)

-

Anhydrous toluene

-

Methanol for recrystallization

Procedure:

-

Chlorination of Phenol (for starting material synthesis): 2-Chlorophenol can be synthesized by the direct chlorination of phenol in a non-polar solvent with a suitable catalyst.[3] For the deuterated version, deuterated phenol would be the starting material.

-

Condensation Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve two equivalents of deuterated 2-chlorophenol in anhydrous toluene.

-

Add one equivalent of deuterated acetone (acetone-d6) to the solution.

-

Add a catalytic amount of a strong acid catalyst.

-

Heat the reaction mixture to reflux and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from methanol to obtain crystalline this compound.

Quality Control and Analytical Methodology

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed through rigorous analytical testing. As an internal standard, its well-characterized nature is paramount.

1. Identity Confirmation:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) should be used to confirm the molecular weight of the deuterated compound (309.25 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a significant reduction or absence of signals corresponding to the protons in the non-deuterated molecule, confirming a high degree of deuteration.

-

¹³C NMR: The spectrum will show signals for all carbon atoms, with those bonded to deuterium exhibiting splitting patterns (C-D coupling).

-

²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of deuterium atoms in the molecule.

-

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be used to determine the chemical purity of the compound. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile.

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) can also be used to assess purity, particularly for volatile impurities.

3. Isotopic Enrichment Determination:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is the most effective technique to determine the isotopic enrichment (atom % D). By analyzing the isotopic distribution of the molecular ion peak, the percentage of the d12 species can be calculated.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound.

Caption: A flowchart for the selection of a commercial supplier.

Generalized Experimental Workflow: Synthesis and Quality Control

This diagram outlines a general workflow for the synthesis and subsequent quality control of a deuterated standard like this compound.

Caption: Workflow for synthesis and quality control.

Signaling Pathway of Bisphenol A Estrogenic Activity

While this compound is primarily used as an analytical standard, understanding the biological activity of its parent compound, bisphenol A (BPA), is crucial for researchers in toxicology and drug development. BPA is a known endocrine disruptor that mimics the action of estrogen. The diagram below illustrates the classical genomic signaling pathway of BPA's estrogenic activity.

Caption: Estrogenic signaling pathway of Bisphenol A.

References

The Gold Standard: A Comprehensive Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the demand for the highest accuracy and precision in quantitative analysis is non-negotiable. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become the cornerstone of modern quantitative analysis due to its inherent sensitivity and selectivity. However, the complexity of biological and environmental matrices introduces significant challenges, including matrix effects, variable extraction recoveries, and instrumental drift. To surmount these obstacles, the use of stable isotope-labeled internal standards (SIL-IS) has emerged as the "gold standard," with deuterated standards being the most prominent and widely utilized.

This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated standards in mass spectrometry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to implement this powerful technique for robust and reliable quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a synthetic version of the analyte of interest where one or more hydrogen atoms (¹H) have been replaced by its stable, heavier isotope, deuterium (²H or D). This subtle modification increases the mass of the molecule without significantly altering its physicochemical properties.[1]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect chemical mimic for the native analyte.[2] Any loss of the analyte during subsequent steps such as extraction, purification, and injection will be mirrored by a proportional loss of the deuterated standard. Similarly, any variations in ionization efficiency within the mass spectrometer's source will affect both the analyte and the internal standard to the same degree.[1] Consequently, the ratio of the mass spectrometer's signal from the analyte to that of the deuterated standard remains constant, enabling highly accurate and precise quantification.[3]

Advantages of Deuterated Standards: A Quantitative Perspective

The superiority of deuterated internal standards over other approaches, such as using a structural analog or no internal standard at all, is well-documented. The primary advantages include:

-

Mitigation of Matrix Effects: Biological matrices like plasma, urine, and tissue homogenates are complex mixtures that can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective normalization of the signal.[5]

-

Correction for Sample Preparation Variability: Losses during sample preparation are a significant source of error. A deuterated standard, added at the outset, compensates for these losses, ensuring the final calculated concentration is accurate.

-

Improved Precision and Accuracy: By correcting for multiple sources of variability, deuterated standards significantly enhance the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[6]

-

Enhanced Method Robustness: Assays employing deuterated standards are more resilient to minor variations in experimental conditions, leading to more reliable and consistent results over time and across different laboratories.[7]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies, clearly demonstrating the enhanced performance of analytical methods when utilizing deuterated internal standards.

Table 1: Comparison of Internal Standard Performance in the Analysis of Immunosuppressants [3]

| Analyte | Internal Standard Type | Linearity (r²) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | Deuterated (d12-CsA) | >0.997 | 2.5 - 5.8 | 3.1 - 6.2 | 95.2 - 104.5 | 78.9 |

| Tacrolimus | Deuterated (d3-Tacrolimus) | >0.998 | 3.1 - 7.2 | 4.5 - 8.1 | 96.8 - 105.1 | 81.2 |

| Sirolimus | Deuterated (d3-Sirolimus) | >0.998 | 2.9 - 6.5 | 3.8 - 7.5 | 97.1 - 103.9 | 82.5 |

| Everolimus | Deuterated (d4-Everolimus) | >0.997 | 3.5 - 8.1 | 4.2 - 8.9 | 95.9 - 106.3 | 80.4 |

| Mycophenolic Acid | Deuterated (d3-MPA) | >0.999 | 1.9 - 4.9 | 2.8 - 5.6 | 98.2 - 102.7 | 84.0 |

Table 2: Bioanalytical Method Validation Data for Venetoclax in Human Plasma using a Deuterated Internal Standard [8]

| Parameter | Performance with Venetoclax-D8 IS |

| Linearity (r²) | ≥ 0.9997 |

| Intra-day Precision (CV%) | 5.7 to 7.7 |

| Inter-day Precision (CV%) | 5.95 to 8.5 |

| Accuracy (%) | 96.3 to 100.4 |

| Recovery (%) | 96.0 ± 2.8 |

Table 3: Comparison of Quantitative Accuracy for Pesticide Analysis in Cannabis Matrices with and without Deuterated Internal Standards [9]

| Analyte (Imidacloprid) | Without Internal Standard | With Deuterated Internal Standard |

| Accuracy Deviation | > 60% | < 25% |

| RSD | > 50% | < 20% |

Experimental Protocols: A Practical Guide

The successful implementation of deuterated standards requires meticulous experimental design and execution. The following sections provide detailed methodologies for key applications.

General Workflow for Quantitative LC-MS/MS Analysis

The following diagram illustrates a typical workflow for a quantitative LC-MS/MS experiment utilizing a deuterated internal standard.

Detailed Protocol: Analysis of Bisphenol A (BPA) in Water

This protocol details a method for the sensitive detection of Bisphenol A (BPA) in water samples using a deuterated internal standard.

1. Materials and Reagents:

-

Bisphenol A (BPA) analytical standard

-

Bisphenol A-d16 (BPA-d16) internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation:

-

To a 100 mL water sample, add a known amount of BPA-d16 internal standard solution.

-

Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the BPA and BPA-d16 from the cartridge with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase.

3. LC-MS/MS Parameters:

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 5 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions:

-

BPA: Q1 227.1 -> Q3 133.1

-

BPA-d16: Q1 241.1 -> Q3 143.1

-

Detailed Workflow: SILAC for Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.

In a SILAC experiment, two cell populations are cultured in media containing either the natural ("light") or stable isotope-labeled ("heavy") forms of essential amino acids (e.g., arginine and lysine).[1][10] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population. The two cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined in a 1:1 ratio, and the proteins are digested. The resulting peptide mixture is analyzed by LC-MS/MS. The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the heavy and light peptide pairs.[1]

Key Considerations and Best Practices

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:

-

Isotopic Purity: The isotopic purity of the deuterated standard should be high (typically >98%) to minimize the contribution of any unlabeled analyte in the standard, which could lead to an overestimation of the analyte concentration.[7]

-

Position of Deuterium Labeling: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent H/D exchange with the solvent, which would compromise the mass difference between the analyte and the standard.

-

Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.[11]

-

Concentration of the Internal Standard: The concentration of the deuterated internal standard should be optimized to provide a strong and reproducible signal without saturating the detector.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy, precision, and robustness in quantitative analysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical workflow effectively compensates for a wide range of potential errors, from sample preparation to instrumental analysis. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are critical for generating high-quality, reliable data that can withstand scientific and regulatory scrutiny, ultimately contributing to advancements in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. research.yale.edu [research.yale.edu]

- 3. benchchem.com [benchchem.com]

- 4. myadlm.org [myadlm.org]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for GC-MS Quantification of Chlorinated Bisphenol A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of chlorinated bisphenol A (Clx-BPA) derivatives in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary materials, experimental procedures, and data analysis techniques.

Introduction

Bisphenol A (BPA), a widely used industrial chemical, can undergo chlorination during water treatment processes, leading to the formation of various chlorinated derivatives (Clx-BPA). These compounds are of increasing concern due to their potential endocrine-disrupting properties and environmental persistence. Accurate and sensitive quantification of Clx-BPA is crucial for assessing human exposure and environmental impact. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable method for the analysis of these compounds, typically requiring a derivatization step to enhance volatility and improve chromatographic separation. This protocol details a widely accepted method involving silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) prior to GC-MS analysis.

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and GC-MS analysis for the quantification of chlorinated bisphenol A.

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for aqueous and solid samples.

2.1.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Wastewater)

-

Collect 500 mL of the water sample in a pre-cleaned amber glass bottle.

-

Acidify the sample to pH 2-3 with concentrated hydrochloric acid (HCl).

-

Spike the sample with an appropriate internal standard, such as deuterated bisphenol A (BPA-d16).

-

Transfer the sample to a 1 L separatory funnel.

-

Add 50 mL of a mixture of dichloromethane:carbon tetrachloride (25:75 v/v) to the separatory funnel.[1]

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Collect the organic (bottom) layer in a flask.

-

Repeat the extraction twice more with fresh 50 mL portions of the solvent mixture.

-

Combine the organic extracts.

-

Dry the combined extract by passing it through a glass column containing anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator at a temperature below 40°C.

-

Further concentrate the extract to near dryness under a gentle stream of nitrogen.

-

The residue is now ready for derivatization.

2.1.2. Solid-Phase Extraction (SPE) for Aqueous Samples

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Acidify 1000 mL of the water sample to pH 1.8-2.2 with HCl and spike with an internal standard (e.g., BPA-d16).[2]

-

Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

-

Dry the cartridge under a vacuum for 10-15 minutes.

-

Elute the analytes with 10 mL of methanol or ethyl acetate.

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

The residue is now ready for derivatization.

Derivatization

To increase the volatility of the polar phenolic groups of Clx-BPA for GC analysis, a silylation step is necessary.[2][3]

-

To the dried sample extract residue, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The addition of 1% trimethylchlorosilane (TMCS) as a catalyst is common.[4]

-

Add 10 µL of pyridine to catalyze the reaction.[4]

-

Seal the vial and heat at 60-70°C for 15-30 minutes.[4]

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for GC-MS analysis. The silylated derivatives are generally stable for several days when stored at 4°C.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5MS or HP-1MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless injection is preferred for trace analysis. Injector temperature: 280-300°C.

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Oven Temperature Program: An example program is: initial temperature of 80-100°C, hold for 1-2 minutes, ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 200-230°C.

-

Transfer Line Temperature: 280-300°C.

-

Acquisition Mode: For high sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. Monitor characteristic ions for each silylated Clx-BPA congener. Full scan mode can be used for initial identification.

-

Data Presentation

Quantitative data for the GC-MS analysis of silylated chlorinated bisphenol A derivatives are summarized in the table below. This data has been compiled from various studies to provide a comparative overview.

| Analyte | Retention Time (min) | Monitored Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| BPA-2TMS | ~6.64 | 357, 372 | 0.3 ng/L | 1.0 ng/L |

| Mono-Cl-BPA-2TMS | ~7.26 | 391, 406 | 0.6 ng/L | 2.0 ng/L |

| Di-Cl-BPA-2TMS | ~7.99 | 425, 440 | 2.0 ng/L | 6.7 ng/L |

| Tri-Cl-BPA-2TMS | ~8.85 | 459, 474 | 4.5 ng/L | 15.0 ng/L |

| Tetra-Cl-BPA-2TMS | ~9.95 | 493, 508 | 13.0 ng/L | 43.3 ng/L |

Data compiled from Zafra et al., 2003.[1] Retention times are approximate and can vary depending on the specific GC column and conditions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS quantification of chlorinated bisphenol A.

Caption: Experimental workflow for Clx-BPA analysis.

References

Application Note: High-Sensitivity Quantification of Dichlorinated Bisphenols Using 2,2'-Dichloro bisphenol A-d12 as an Internal Standard

Introduction

Chlorinated derivatives of Bisphenol A (BPA), such as 2,2'-Dichloro bisphenol A, are emerging as environmental contaminants of concern. These compounds can be formed during water disinfection processes and have shown potential for higher estrogenic activity than BPA itself.[1][2] Accurate and sensitive quantification of these compounds in complex matrices is crucial for assessing human exposure and understanding their potential health risks. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note describes a robust analytical methodology employing 2,2'-Dichloro bisphenol A-d12 as an internal standard for the precise quantification of 2,2'-Dichloro bisphenol A and related compounds in biological and environmental samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method utilizes the stable isotope-labeled compound, this compound, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium atoms. The internal standard is spiked into the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the native analyte during chromatographic separation and is detected by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, independent of sample loss during preparation or fluctuations in ionization efficiency.

Core Applications:

-

Biomonitoring: Quantification of dichlorinated bisphenols in human plasma, serum, urine, and tissue samples to assess exposure levels.[1][2][3]

-

Environmental Monitoring: Analysis of water, soil, and sediment samples to determine the extent of environmental contamination.

-

Food Safety: Detection and quantification of these compounds in food products, particularly those that have undergone chlorine-based processing or are packaged in materials containing chlorinated bisphenols.

-

Toxicology Studies: Precise measurement of analyte concentrations in in vitro and in vivo toxicological experiments.

Instrumentation and Materials

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for robust and reproducible separation.

-

Analytical Column: A C18 reversed-phase column is suitable for the separation of bisphenols.

-

Internal Standard: this compound (CAS No: 87848-99-5).[4]

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Sample Preparation: Solid-phase extraction (SPE) cartridges, QuEChERS kits, or liquid-liquid extraction solvents as required by the sample matrix.

Experimental Protocols

Protocol 1: Quantification of 2,2'-Dichloro bisphenol A in Human Plasma

This protocol is adapted from a method for the analysis of chlorinated bisphenols in human plasma.[1][2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma, add 5 µL of a 100 ng/mL solution of this compound in methanol (final concentration: 1 ng/mL). Vortex for 10 seconds.

-

Add 500 µL of 0.1 M formic acid and vortex.

-

Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

LC Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: A typical gradient would start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Conditions (Negative ESI Mode):

-

The following MRM transitions are proposed based on data for dichlorobisphenol A.[2] These should be optimized for the specific instrument used.

-

2,2'-Dichloro bisphenol A: Precursor Ion (m/z) 295.0 → Product Ions (m/z) 226.0 (quantifier), 161.0 (qualifier).

-

This compound (Internal Standard): Precursor Ion (m/z) 307.1 → Product Ions (m/z) 235.0 (quantifier), 167.0 (qualifier).

-

-

3. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Typical Quantitative Performance Data for Dichlorinated Bisphenols

| Parameter | Matrix | Analyte | Internal Standard | Recovery (%) | LOD | LOQ | Reference |

| Recovery | Human Plasma | Dichlorobisphenol A | BPA-d16 | 85-115 | - | 0.005 ng/mL | [1][2] |

| Recovery | Placental Tissue | Dichlorobisphenol A | BPA-d16 | 89-105 | 0.3 ng/g | 1.0 ng/g | [3] |

| Recovery | Drinking Water | Chlorinated BPAs | BPA-d4 | 92-109 | 0.02-0.05 ng/L | - | [5] |

Note: Data presented is for dichlorobisphenol A using a deuterated BPA internal standard as a proxy where specific data for this compound was not available. Performance is expected to be similar.

Mandatory Visualization

Caption: Experimental workflow for the quantification of dichlorinated bisphenols.

Caption: Simplified MS/MS fragmentation of a dichlorinated bisphenol.

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of 2,2'-Dichloro bisphenol A and its isomers in a variety of complex matrices. The detailed protocol for plasma analysis can be adapted for other sample types with appropriate validation. This methodology is essential for researchers, scientists, and drug development professionals investigating the prevalence, fate, and toxicological effects of these emerging environmental contaminants.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) in Water Sample Cleanup

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of solid-phase extraction (SPE) as a robust technique for the cleanup and concentration of analytes from water samples. The methodologies outlined are applicable to a wide range of research, environmental monitoring, and pharmaceutical development applications.

Introduction to Solid-Phase Extraction

Solid-phase extraction (SPE) is a widely utilized sample preparation technique that separates components of a liquid mixture by their physical and chemical properties.[1] It involves passing a liquid sample (the mobile phase) through a solid adsorbent (the stationary phase), allowing for the selective retention of analytes of interest.[1] SPE is a cornerstone of modern analytical laboratories due to its efficiency in simplifying complex sample matrices, reducing interferences, and concentrating trace-level compounds prior to analysis by techniques such as gas chromatography (GC) or liquid chromatography (LC).[2] The versatility of SPE is demonstrated by the wide array of available sorbent materials, each with different properties and interaction mechanisms.[3]

The primary benefits of employing SPE for water sample cleanup include:

-

Simplification of Complex Matrices: Removal of interfering substances from the sample.

-

Analyte Concentration: Enrichment of trace-level compounds to detectable levels.

-

Reduced Solvent Consumption: A greener alternative to traditional liquid-liquid extraction (LLE).[2]

-

Improved Analytical Performance: Enhanced sensitivity and selectivity of subsequent analyses.[4]

Common Sorbents for Water Analysis

The choice of sorbent is critical for achieving optimal extraction efficiency and is dependent on the physicochemical properties of the target analytes and the sample matrix.

| Sorbent Type | Mechanism of Interaction | Typical Analytes | References |

| Reversed-Phase (e.g., C18, C8) | Hydrophobic (nonpolar-nonpolar) interactions | Nonpolar to moderately polar organic compounds (e.g., pesticides, PAHs, PCBs) | [3][5] |

| Normal-Phase (e.g., Silica, Alumina) | Polar (hydrogen bonding, dipole-dipole) interactions | Polar compounds from nonpolar matrices | [3] |

| Ion-Exchange (e.g., SAX, SCX) | Electrostatic interactions | Ionic or ionizable compounds (e.g., pharmaceuticals, charged pesticides) | [1] |

| Polymeric (e.g., Oasis HLB, Strata-X) | Balanced hydrophilic-lipophilic interactions | Wide range of acidic, basic, and neutral compounds | [6][7] |

| Graphitized Carbon | Adsorption based on molecular planarity and polarity | Polar pesticides and metabolites | [4] |

Quantitative Performance Data

The following tables summarize typical performance data for the analysis of various contaminants in water using SPE coupled with chromatographic techniques.

Table 1: Pesticide Analysis in Water Samples

| Analyte Class | Sorbent | Analytical Method | Recovery (%) | LOD/LOQ | References |

| Organochlorine Pesticides | C18 | GC-MS | >85% | 0.01-0.1 µg/L | [8] |

| Polar Pesticides | Graphitized Carbon | LC-MS/MS | >90% | as low as 10 ng/L | [4] |

| Multi-residue Pesticides | Oasis HLB | GC-MS | 70-120% | 0.01-0.05 µg/L | [6] |

| Various Pesticides | Polymeric | LC-MS/MS | Consistent at 10 and 1,000 pg/mL | Not specified | [7] |

Table 2: Other Organic Pollutants in Water Samples

| Analyte Class | Sorbent | Analytical Method | Recovery (%) | LOD/LOQ | References |

| Polycyclic Aromatic Hydrocarbons (PAHs) | C18 | GC-MS | 80-110% | 1-10 ng/L | [5] |

| Pharmaceuticals | Polymeric | LC-MS/MS | >80% | 1-20 ng/L | [7] |

| Nitrosamines | Starbon A800 | GCxGC-TOF/MS | 83% (average) | Not specified | [9] |

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of common contaminants from water samples.

This protocol is a general guideline and may require optimization based on the specific analytes and sample matrix.[5]

Materials:

-

SPE Cartridges: Reversed-Phase C18 (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Deionized Water (ultrapure)

-

SPE Vacuum Manifold

-

Collection Vials

-

Nitrogen Evaporation System

Procedure:

-

Sample Pre-treatment: Filter the water sample through a 0.45 µm filter to remove particulate matter. For some applications, the addition of a small percentage of an organic solvent like methanol or isopropanol (e.g., 5-25 mL per 200 mL of water) can improve analyte retention.[5]

-

Cartridge Conditioning:

-

Pass 5-10 mL of dichloromethane through the C18 cartridge to activate the sorbent. Do not allow the cartridge to dry.

-

Pass 5-10 mL of methanol through the cartridge to rinse the dichloromethane.[5] Do not allow the cartridge to dry.

-

Pass 5-10 mL of deionized water through the cartridge to equilibrate the sorbent with the aqueous sample matrix.[10] Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Washing:

-

After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any remaining salts or polar interferences.

-

Dry the cartridge under vacuum or with nitrogen for 10-20 minutes to remove excess water.[6]

-

-

Elution:

-

Place a collection vial under the cartridge.

-

Elute the retained analytes with a small volume of an appropriate organic solvent. A common approach is to use two aliquots of 3-5 mL of dichloromethane.[5]

-

-

Post-Elution:

-

The collected eluate can be concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL) before analysis.[8]

-

The sample is then ready for instrumental analysis (e.g., GC-MS or LC-MS).

-

This protocol is adapted for the analysis of polar pesticides in water.[4]

Materials:

-

SPE Cartridges: Graphitized Carbon (e.g., Carbopak-B, 0.5 g)

-

Methanol (HPLC grade)

-

Methylene Chloride (Dichloromethane, HPLC grade)

-

Trifluoroacetic acid anhydride

-

SPE Vacuum Manifold or Pump

-

Collection Vials

-

Nitrogen Evaporation System

Procedure:

-

Sample Pre-treatment: Filter the water sample using a 0.7 µm glass fiber filter.[4]

-

Cartridge Conditioning: Condition the graphitized carbon cartridge according to the manufacturer's instructions. This typically involves rinsing with the elution solvent followed by methanol and then water.

-

Sample Loading: Pump 1 L of the filtered water sample through the SPE cartridge at a flow rate of approximately 20 mL/min.[4]

-

Washing: After sample loading, dry the cartridge thoroughly under vacuum or with nitrogen.

-

Elution:

-

Post-Elution:

-

Combine the two elution fractions.

-

Reduce the combined eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Visualized Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and logical relationships in the solid-phase extraction process for water sample cleanup.

Caption: Experimental workflow for solid-phase extraction of water samples.

Caption: Logical relationship of steps in the solid-phase extraction process.

References

- 1. elgalabwater.com [elgalabwater.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Materials for Solid-Phase Extraction of Organic Compounds | MDPI [mdpi.com]

- 4. agilent.com [agilent.com]

- 5. silicycle.com [silicycle.com]

- 6. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]

- 7. analiticaweb.com.br [analiticaweb.com.br]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webofproceedings.org [webofproceedings.org]

Application Note: High-Recovery Liquid-Liquid Extraction of Bisphenols from Human Serum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, are recognized as endocrine-disrupting compounds.[1] Their ubiquitous presence in consumer products leads to widespread human exposure. Monitoring the internal exposure levels of bisphenols such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF) in biological matrices like serum is crucial for assessing potential health risks.[2] In humans, bisphenols are primarily metabolized into glucuronidated and sulfated conjugates as a detoxification mechanism.[3] Therefore, to determine the total concentration, an enzymatic deconjugation step is often required prior to extraction.[3][4]